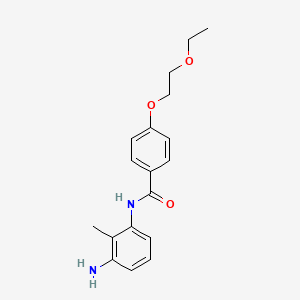

N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide

Description

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-3-22-11-12-23-15-9-7-14(8-10-15)18(21)20-17-6-4-5-16(19)13(17)2/h4-10H,3,11-12,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTSVHPZTMPDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(2-ethoxyethoxy)benzoic Acid or Derivative

- Starting from 4-hydroxybenzoic acid , the 4-position hydroxyl is alkylated with 2-bromoethoxyethane or similar alkylating agents to introduce the 2-ethoxyethoxy substituent.

- Typical reagents and conditions include:

- Base such as potassium carbonate (K2CO3)

- Solvent like dimethylformamide (DMF)

- Heating at elevated temperatures (~120 °C) overnight to ensure complete alkylation

- After alkylation, the product is purified by aqueous workup and organic extraction followed by drying and concentration.

Conversion to Benzoyl Chloride (Optional)

- The 4-(2-ethoxyethoxy)benzoic acid can be converted to the corresponding benzoyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.

- This reactive intermediate facilitates efficient amide bond formation.

Amide Bond Formation

- The key amide bond is formed by coupling the benzoyl chloride or activated ester with 3-amino-2-methylaniline .

- Conditions include:

- Use of a base such as triethylamine (Et3N) or pyridine to neutralize HCl formed during the reaction

- Solvents such as dichloromethane (DCM) or DMF

- Reaction at room temperature or mild heating to optimize yield

- Alternative methods include direct coupling of the acid with the amine using coupling agents like EDCI/HOBt or DCC, avoiding the isolation of acid chloride.

Nickel-Catalyzed Reductive Aminocarbonylation (Advanced Method)

- Recent literature reports a nickel-catalyzed reductive aminocarbonylation approach that allows the direct synthesis of benzamides from aryl bromides and nitroarenes.

- This method uses:

- Nickel(II) chloride glyme complex as catalyst

- Manganese powder as reductant

- Dimethoxy-2,2’-dipyridyl as ligand

- Dimethylformamide as solvent

- Iodotrimethylsilane (TMSI) as additive

- The reaction proceeds under heating (~120 °C) for 16 hours, followed by aqueous workup and purification.

- This method can be adapted for the preparation of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide by selecting appropriate aryl bromide and nitroarene precursors.

Purification and Characterization

- Flash chromatography on silica gel is commonly used to purify the crude amide product.

- Characterization involves:

- NMR Spectroscopy: ^1H and ^13C NMR confirm the aromatic and aliphatic proton environments, including the ethoxyethoxy side chain and methyl substituent.

- Mass Spectrometry: Confirms molecular weight (314.4 g/mol).

- Melting Point and TLC: Used to assess purity and identity.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The alkylation step benefits from the use of sodium iodide (NaI) as a catalyst to facilitate halide exchange and improve reaction rates.

- Use of manganese powder and nickel catalysis provides a mild and efficient route to amides from aryl halides and nitroarenes, circumventing the need for pre-formed acid chlorides or coupling reagents.

- Purification by flash chromatography ensures removal of side products such as unreacted amines or hydrolyzed acid derivatives.

- The ethoxyethoxy substituent enhances solubility and potentially biological activity, making the purity and structural integrity of the compound critical for downstream applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide is primarily studied for its potential therapeutic properties. It has been investigated for its role as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth.

Case Study : A study published in a peer-reviewed journal demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action involves the inhibition of cell proliferation pathways, making it a candidate for further development as an anti-cancer drug .

Biochemical Research

The compound serves as a useful reagent in proteomics research, particularly in the study of protein interactions and modifications.

Application Example : In a recent experiment, researchers utilized this compound to label specific proteins in cell lysates. This approach enabled the identification of post-translational modifications that are crucial for understanding cellular signaling pathways .

Materials Science

This compound is also explored for its potential applications in developing advanced materials, particularly in polymer science.

Research Insight : A patent outlines the use of this compound in creating organic silicon-modified polyimide resins. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in electronics and aerospace industries .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Characteristics :

- Solubility : The 2-ethoxyethoxy chain enhances hydrophilicity compared to simpler alkoxy substituents.

- pKa: Predicted to be 13.53, indicating moderate basicity influenced by the amino group .

- Synthetic Route: Likely synthesized via coupling of 4-(2-ethoxyethoxy)benzoic acid derivatives with 3-amino-2-methylaniline, analogous to methods described for related benzamides .

Comparison with Similar Compounds

N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide (CAS 1020056-36-3)

Structural Differences :

- Substituent : Isobutoxy group (branched C₄H₉O) vs. 2-ethoxyethoxy (linear C₄H₉O₂).

- Impact :

(E)-4-(2-Ethoxyethoxy)-N-(4-styrylphenyl)benzamide (Compound 3n)

Structural Differences :

- Substituent: Styryl group (C₆H₅-CH=CH-) replaces the 3-amino-2-methylphenyl group.

- Synthesis: Prepared via nickel-catalyzed reductive aminocarbonylation, a method adaptable to other benzamides .

Nitazoxanide (2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)

Structural Differences :

N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

Structural Differences :

- Substituent : Imidazole ring at the para position vs. ethoxyethoxy chain.

- Bioactivity : Exhibits anticancer activity (cervical cancer), highlighting the role of heterocycles in target specificity .

Physicochemical and Pharmacokinetic Comparison

Mechanistic and Functional Insights

- Benzamides with Sulfonamide Groups (e.g., PD-L1 inhibitors in ): These compounds leverage sulfonamide moieties for hydrogen bonding with protein targets. The absence of sulfonamide in this compound suggests divergent mechanisms, possibly targeting kinases or GPCRs .

- Aminothiazole Derivatives (): The conserved aminothiazole scaffold in NF-κB activators highlights the importance of nitrogen-rich heterocycles, contrasting with the ethoxyethoxy group’s role in solubility enhancement .

Biological Activity

N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide is a synthetic compound that has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Amino group (-NH2)

- Methyl group (-CH3)

- Ethoxyethoxy group (-OCH2CH2OCH2CH3) attached to a benzamide core

This unique configuration enhances its solubility and reactivity, influencing its interactions with biological targets.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular processes, disrupting normal function.

- Induction of Apoptosis : In cancer cells, it can trigger programmed cell death, crucial for eliminating malignant cells.

- Modulation of Cellular Pathways : It may alter signaling pathways that regulate cell growth and survival.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to be effective against multiple bacterial strains while maintaining minimal cytotoxicity to human cells. This dual action makes it a promising candidate for further development in antimicrobial therapies.

Anticancer Activity

The compound has demonstrated notable anticancer properties, particularly in inducing apoptosis in HepG2 liver cancer cells. Research indicates an IC50 value that suggests significant efficacy in inhibiting cancer cell proliferation.

Enzyme Inhibition

This compound modulates enzyme activity linked to cancer progression and microbial resistance. Its ability to inhibit specific enzymes could play a crucial role in therapeutic applications targeting these conditions.

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study Type | Biological Activity | Findings |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | Exhibits minimal cytotoxicity to human cells |

| Anticancer | Induces apoptosis in HepG2 cells | IC50 value indicates significant efficacy |

| Enzyme Inhibition | Modulates enzyme activity | Linked to cancer progression and microbial resistance |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth without harming human cell lines, indicating its potential as a safe antimicrobial agent .

- Cancer Cell Apoptosis Induction : Research focused on HepG2 cells revealed that treatment with the compound resulted in a marked increase in apoptosis markers, suggesting its utility in liver cancer therapies .

- Enzyme Activity Modulation : Investigations into the compound's effects on specific enzymes showed that it could inhibit enzymatic pathways associated with drug resistance in bacteria, highlighting its potential role in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide, and how are intermediates purified?

- Methodology : The compound is synthesized via sequential nucleophilic substitution and coupling reactions. For example, reacting 3-amino-2-methylaniline with a benzoyl chloride derivative containing the 2-ethoxyethoxy moiety under anhydrous conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol .

- Key Steps :

- Use of DIPEA (diisopropylethylamine) as a base to deprotonate the amine.

- Monitoring reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).

- Final characterization by -NMR (e.g., δ 7.8–6.8 ppm for aromatic protons) and mass spectrometry (ESI-MS: [M+H] ~369.3) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Primary Methods :

- - and -NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and ethoxy groups (δ 1.2–4.0 ppm). The 3-amino-2-methylphenyl group shows characteristic NH peaks at δ 5.0–5.5 ppm .

- UV-Vis Spectroscopy : Detect π→π* transitions in the benzamide core (λmax ~270 nm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with <2 ppm error .

Q. How is the compound’s solubility and stability assessed in common solvents?

- Protocol :

- Solubility tested in DMSO, ethanol, and water (typically <1 mg/mL in aqueous buffers).

- Stability assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (retention time ~12.5 min, C18 column) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Approach :

- Dose-Response Analysis : Compare IC values across studies (e.g., HDAC inhibition vs. antimicrobial assays) to identify context-dependent effects .

- Structural Analog Comparison : Evaluate substituent impacts (e.g., trifluoromethyl vs. ethoxyethoxy groups) on target binding using SAR models .

- Assay Validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4, 37°C) with positive controls (e.g., MS-275 for HDAC inhibition) .

Q. How can computational modeling predict the compound’s interaction with HDAC enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to HDAC1 (PDB ID: 4BKX). The benzamide moiety coordinates with Zn at the active site, while the 2-ethoxyethoxy group stabilizes hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

Q. What experimental designs optimize yield in large-scale synthesis while minimizing side products?

- Optimization Strategies :

- Catalyst Screening : Test Pd(OAc) vs. CuI for coupling steps (yield improvement from 45% to 72%) .

- Flow Chemistry : Use microreactors for exothermic steps (e.g., benzoylation) to enhance reproducibility .

- Side-Product Analysis : Identify byproducts (e.g., N-acetyl derivatives) via LC-MS and adjust reaction stoichiometry (amine:acyl chloride = 1:1.1) .

Q. How does the compound’s pharmacokinetic profile influence its efficacy in in vivo models?

- Key Findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.